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Compound of Interest

Compound Name:
5-Methylthiophene-3-carbonyl

chloride

CAS No.: 754190-97-1

Cat. No.: B1339965

Get Quote

Executive Summary
In the landscape of medicinal chemistry, the thiophene-3-carboxamide scaffold has emerged as

a privileged structure for targeting serine/threonine and tyrosine kinases, including JNK (c-Jun

N-terminal kinase), VEGFR-2, and EGFR.

5-Methylthiophene-3-carbonyl chloride serves as a critical electrophilic building block for

introducing this scaffold. Unlike its phenyl bioisosteres, the thiophene ring offers unique

electronic properties (electron-rich, aromatic) and altered vectorality of the carbonyl group,

often improving hydrogen bonding interactions within the kinase hinge region or the solvent-

exposed front. Furthermore, the 5-methyl substitution is not merely decorative; it frequently

serves to block metabolic oxidation (blocking the reactive

-position) and fill hydrophobic sub-pockets (e.g., the gatekeeper region or hydrophobic back-
pocket), thereby enhancing potency and selectivity.

This guide details the handling, synthetic utility, and protocol optimization for using this reagent

to generate high-affinity kinase inhibitors.
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Chemical Profile & Handling
Property Specification

Chemical Name 5-Methylthiophene-3-carbonyl chloride

CAS Number 13679-64-6

Molecular Formula C₆H₅ClOS

Molecular Weight 160.62 g/mol

Physical State
Colorless to pale yellow liquid or low-melting

solid

Reactivity
High electrophilicity; moisture sensitive

(hydrolyzes to acid)

Storage
2–8°C, under inert atmosphere (Ar/N₂),

desiccated

Safety Warning: This compound is a corrosive acid chloride. It reacts violently with water and

alcohols to release HCl gas. All manipulations must be performed in a fume hood using

anhydrous solvents.

Strategic Application: The "Why" and "How"
Mechanistic Rationale in Kinase Design
The incorporation of the 5-methylthiophene-3-carbonyl moiety is typically driven by three SAR

(Structure-Activity Relationship) factors:

Bioisosterism: Thiophene acts as a bioisostere for phenyl rings but with a smaller van der

Waals radius and different bond angles (C-S-C angle ~92° vs C-C-C 120°). This allows the

carbonyl oxygen to orient differently, potentially optimizing the H-bond acceptance from the

kinase backbone (e.g., Met residue in the hinge).

Metabolic Blocking: The 2- and 5-positions of thiophene are metabolically labile. Introducing

a methyl group at the 5-position blocks CYP450-mediated oxidation, extending the half-life (

) of the inhibitor.
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Hydrophobic Filling: The 5-methyl group can probe small hydrophobic pockets adjacent to

the ATP-binding site, improving

values compared to the unsubstituted analog.

Visualization: SAR & Synthesis Workflow
The following diagram illustrates the strategic placement of the thiophene moiety in a

hypothetical kinase inhibitor and the synthetic workflow.
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Caption: Figure 1.[1] Synthetic pathway transforming the carboxylic acid precursor to the active

inhibitor, highlighting the pharmacophoric roles of the thiophene subclass.

Detailed Experimental Protocol
Protocol: Synthesis of a Model Thiophene-3-
Carboxamide Kinase Inhibitor
Objective: Coupling 5-methylthiophene-3-carbonyl chloride with 3-amino-1H-indazole (a

surrogate for a kinase hinge-binding motif).

A. Reagents & Materials[1][2][3][4][5]
Acid Chloride: 5-Methylthiophene-3-carbonyl chloride (1.1 equiv).
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Amine: 3-Amino-1H-indazole (1.0 equiv).

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Optional, boosts sluggish amines.

B. Step-by-Step Methodology
Preparation of the Amine Solution:

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet,

dissolve 3-amino-1H-indazole (1.0 mmol) in anhydrous DCM (5 mL).

Add DIPEA (2.5 mmol) via syringe.

Critical Step: Cool the mixture to 0°C using an ice bath. This controls the exotherm and

prevents bis-acylation.

Addition of Acid Chloride:

Dissolve 5-methylthiophene-3-carbonyl chloride (1.1 mmol) in a minimal amount of

anhydrous DCM (1–2 mL).

Add the acid chloride solution dropwise to the amine mixture over 5–10 minutes.

Observation: A white precipitate (amine hydrochloride salt) may form immediately.

Reaction Monitoring:

Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

QC Check: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the

disappearance of the amine (

) and appearance of the amide product mass (
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).

Workup (Self-Validating Purification):

Quench: Add saturated aqueous NaHCO₃ (10 mL) to quench unreacted acid chloride. Stir

for 15 minutes.

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

Wash: Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA),

followed by brine.

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

Recrystallize from EtOH/Heptane or purify via flash column chromatography (SiO₂,

Gradient: 0–50% EtOAc in Hexanes).

C. Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield Hydrolysis of acid chloride

Ensure solvents are

anhydrous; store reagent

under Argon.

Bis-acylation Excess reagent or high temp

Maintain 0°C during addition;

strictly control stoichiometry

(1.05–1.1 equiv).

Starting Material Remains Low nucleophilicity of amine

Add 10 mol% DMAP; switch

solvent to Pyridine; heat to

reflux if necessary.

Quality Control & Analytical Verification
To ensure the integrity of the synthesized inhibitor, the following analytical signatures must be

verified.
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NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
Amide Proton: Look for a broad singlet downfield (

9.0–11.0 ppm).

Thiophene Protons: Two distinct singlets or doublets (coupling constant

Hz) in the aromatic region (

7.0–8.5 ppm).

Note: The 5-methyl substituent simplifies the thiophene region compared to the

unsubstituted analog.

Methyl Group: A sharp singlet/doublet around

2.4–2.6 ppm (3H).

X-Ray Crystallography Caution
Researchers should be aware of "Ring Flip Disorder" common in thiophene-3-carbonyl

derivatives.[1] The thiophene ring can adopt two orientations (differing by 180° rotation) in the

crystal lattice, which may complicate electron density maps. This is a known crystallographic

artifact and does not imply chemical impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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